Methyl 4,6-O-[(1R)-1-carboxyethylidene]-beta-D-galactopyranoside
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Overview
Description
Methyl 4,6-O-[(1r)-1-Carboxyethylidene]-Beta-D-Galactopyranoside: is an organic compound belonging to the class of pyranodioxins. It consists of a pyran ring fused to a dioxin ring and is characterized by its unique structure, which includes a carboxyethylidene group at the 4,6-positions of the galactopyranoside moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-O-[(1r)-1-Carboxyethylidene]-Beta-D-Galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyethylidene group to hydroxyl or alkyl groups.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4,6-O-[(1r)-1-Carboxyethylidene]-Beta-D-Galactopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,6-O-[(1r)-1-Carboxyethylidene]-Beta-D-Galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxyethylidene group plays a crucial role in binding to these targets, influencing various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,6-O-[(1r)-1-Carboxyethylidene]-Beta-D-Mannopyranoside
- Methyl 4,6-O-[(1r)-1-Carboxyethylidene]-Beta-D-Glucopyranoside
Uniqueness
Methyl 4,6-O-[(1r)-1-Carboxyethylidene]-Beta-D-Galactopyranoside is unique due to its specific stereochemistry and the presence of the carboxyethylidene group at the 4,6-positions. This structural feature imparts distinct chemical and biological properties, differentiating it from similar compounds .
Properties
CAS No. |
72698-47-6 |
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Molecular Formula |
C10H16O8 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
(2R,4aR,6R,7R,8R,8aR)-7,8-dihydroxy-6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylic acid |
InChI |
InChI=1S/C10H16O8/c1-10(9(13)14)16-3-4-7(18-10)5(11)6(12)8(15-2)17-4/h4-8,11-12H,3H2,1-2H3,(H,13,14)/t4-,5-,6-,7+,8-,10-/m1/s1 |
InChI Key |
ZDZVLEQWFATHTF-IJWOWSJNSA-N |
Isomeric SMILES |
C[C@]1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@@H](O2)OC)O)O)C(=O)O |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC)O)O)C(=O)O |
Origin of Product |
United States |
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